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molecular formula C12H7Cl2NO3 B8627619 2-(3,4-Dichlorophenoxy)-1-nitrobenzene

2-(3,4-Dichlorophenoxy)-1-nitrobenzene

Cat. No. B8627619
M. Wt: 284.09 g/mol
InChI Key: NJQQKGNHFXILEG-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-(3,4-Dichlorophenoxy)-1-nitrobenzene (1.15 g, 81%) was prepared from 3,4-dichlorophenol (0.9 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(3,4-dichlorophenoxy)aniline (0.69 g, 68%) following general procedure B. N-[2-(3,4-Dichlorophenoxy)phenyl]-N′-(thiazol-2-yl)urea (129 mg, 68%) was prepared from 2-(3,4-dichlorophenoxy)aniline (127 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].F[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].[Cl:20][C:21]1[CH:22]=[C:23]([CH:32]=[CH:33][C:34]=1[Cl:35])[O:24][C:25]1[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=1[NH2:27].[NH2:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[O:9][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].[Cl:20][C:21]1[CH:22]=[C:23]([CH:32]=[CH:33][C:34]=1[Cl:35])[O:24][C:25]1[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=1[NH:27][C:4]([NH:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1)=[O:9]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Name
Quantity
0.71 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
127 mg
Type
reactant
Smiles
ClC=1C=C(OC2=C(N)C=CC=C2)C=CC1Cl
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.69 g
Type
reactant
Smiles
ClC=1C=C(OC2=C(N)C=CC=C2)C=CC1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 81%
Name
Type
product
Smiles
ClC=1C=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 129 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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